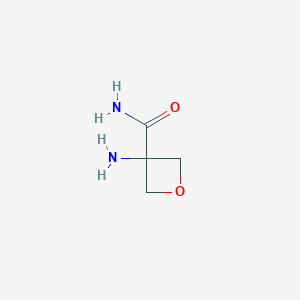

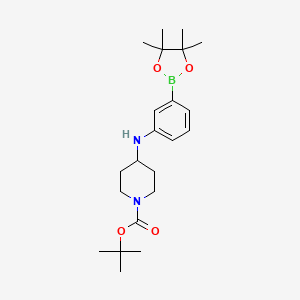

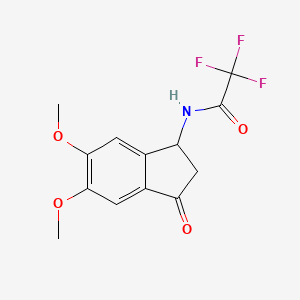

3-Aminooxetane-3-carboxamide

Descripción general

Descripción

3-Aminooxetanes are a new family of stable and readily available 1,3-amphoteric molecules . They have been systematically demonstrated for their amphoteric reactivity toward polarized π-systems in a diverse range of intermolecular [3 + 2] annulations . These reactions not only enrich the reactivity of oxetanes, but also provide convergent access to valuable heterocycles .

Molecular Structure Analysis

3-Aminooxetanes are 1,3-amphoteric molecules, meaning they bear both nucleophilic and electrophilic sites with orthogonal reactivity . This makes them an attractive platform for the development of chemoselective transformations .Chemical Reactions Analysis

3-Aminooxetanes have been shown to exhibit amphoteric reactivity toward polarized π-systems in a diverse range of intermolecular [3 + 2] annulations .Physical and Chemical Properties Analysis

3-Aminooxetane-3-carboxamide has a molecular weight of 153.57 . It is a powder that should be stored at a temperature of 4°C . The CAS number is 1803590-41-1 .Aplicaciones Científicas De Investigación

Utility in Drug Discovery

The oxetane ring, a core component of 3-Aminooxetane-3-carboxamide, is recognized for its bioisosteric resemblance to both the geminal dimethyl group and the carbonyl group. This resemblance makes it valuable in drug discovery efforts. A study by Hamzik and Brubaker (2010) presented a convenient method to access structurally diverse 3-aminooxetanes, showcasing the compound's versatility in synthesizing potentially therapeutic agents (Philip J. Hamzik & Jason D. Brubaker, 2010).

Catalytic Applications and Synthesis of Bioactive Compounds

Another study emphasized the synthesis of 3-(Silyloxy)oxetanes through the irradiation of aromatic aldehydes and silyl enol ethers, demonstrating the compound's role in generating protected 3-aminooxetanes with high diastereoselectivity. This method highlights its applicability in synthesizing compounds with potential biological importance (Florian Vogt et al., 2009).

Synthesis of Antimicrobial and Antioxidant Agents

Furthermore, research by Egbujor and Okoro (2019) involved the synthesis of methionine-based sulphonamoyl carboxamides, incorporating pharmacophores like aniline, pyridine, and pyrimidine. These compounds exhibited significant antimicrobial and antioxidant activities, showcasing the potential of this compound derivatives in creating new antimicrobial and antioxidant agents (M. Egbujor & U. Okoro, 2019).

Development of Antiproliferative Compounds

Moreover, van Rensburg et al. (2017) explored the antiproliferative capabilities of 3-Amino-2-arylcarboxamide-thieno[2,3-b]pyridines, investigating their activity against the phospholipase C enzyme. This study illustrates the potential of this compound derivatives in the development of anticancer agents (M. van Rensburg et al., 2017).

Mecanismo De Acción

Target of Action

It’s known that oxetanes, a class of compounds to which 3-aminooxetane-3-carboxamide belongs, are used in drug discovery and organic synthesis .

Mode of Action

3-Aminooxetanes, including this compound, are amphoteric molecules, meaning they contain both nucleophilic and electrophilic sites . This allows them to interact with polarized π-systems in a diverse range of intermolecular [3 + 2] annulations . These reactions enrich the reactivity of oxetanes and provide convergent access to valuable heterocycles .

Biochemical Pathways

The amphoteric reactivity of 3-aminooxetanes can lead to the formation of diverse heterocycles , which are key components in many biochemical pathways.

Pharmacokinetics

Oxetanes, in general, are known to be useful in drug discovery due to their metabolic stability .

Result of Action

The formation of diverse heterocycles through the amphoteric reactivity of 3-aminooxetanes can have various effects depending on the specific biochemical pathways they are involved in .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-aminooxetane-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2/c5-3(7)4(6)1-8-2-4/h1-2,6H2,(H2,5,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEMGHQQCSFGXDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-4-{[({[(methylamino)carbonyl]amino}carbothioyl)amino]carbonyl}benzene](/img/structure/B3101197.png)

![O-[(4-bromo-2-methylphenyl)methyl]hydroxylamine](/img/structure/B3101227.png)

![6-Chloro-4-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B3101232.png)